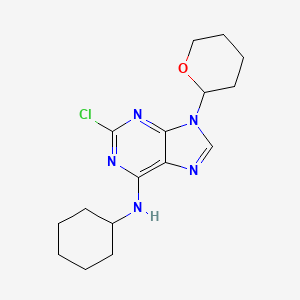

2-Chloro-n-cyclohexyl-9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine

Description

This purine derivative features a 2-chloro substitution at position 2, an N-cyclohexyl group at position 6, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at position 8.

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN5O/c17-16-20-14(19-11-6-2-1-3-7-11)13-15(21-16)22(10-18-13)12-8-4-5-9-23-12/h10-12H,1-9H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVXNEFJIRHZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4CCCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-n-cyclohexyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a purine derivative with significant potential in medicinal chemistry, particularly as an inhibitor of adenosine deaminase (ADA). This compound's unique structural features contribute to its biological activity, making it a candidate for therapeutic applications, especially in oncology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 335.83 g/mol. The compound contains a purine core with a chlorine atom at the 2-position and a cyclohexylamino group at the 6-position, alongside a tetrahydro-pyran moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.83 g/mol |

| Purity | ≥95% |

| CAS Number | 1246532-45-5 |

The primary mechanism through which this compound exerts its biological effects is through the inhibition of adenosine deaminase (ADA) . ADA plays a crucial role in purine metabolism, and its inhibition can lead to an accumulation of adenosine, which has various physiological effects, including anti-proliferative actions in cancer cells.

In vitro studies have demonstrated that this compound can inhibit topoisomerase II , an enzyme essential for DNA replication and repair. By mimicking natural substrates, it competes for binding sites on these enzymes, disrupting their normal function and leading to increased DNA strand breaks and apoptosis in proliferating cells .

Biological Activity

The biological activity of this compound has been characterized through various studies:

-

Inhibition of Enzymatic Activity :

- It has been shown to effectively inhibit ADA with IC50 values indicating potency in the low micromolar range.

- The compound also exhibits inhibition against topoisomerase II, which is critical for DNA relaxation during replication .

-

Antitumor Potential :

- Due to its ability to induce apoptosis in cancer cells by disrupting DNA processes, this compound is being investigated for its potential as an antitumor agent .

- Studies indicate that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

- Modulation of Cell Signaling :

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on Cancer Cell Lines :

- A study involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to controls.

-

Combination Therapy Research :

- Research exploring combination therapies with conventional chemotherapeutics showed enhanced tumor regression in animal models when combined with this purine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Adenosine Deaminase : One of the primary applications of this compound is as an inhibitor of adenosine deaminase (ADA), an enzyme crucial in purine metabolism. The inhibition of ADA can have therapeutic implications, particularly in treating proliferative diseases such as cancer and certain autoimmune disorders. The ability to modulate enzyme activity positions this compound as a candidate for drug development targeting these conditions .

Potential in Cancer Therapy : Due to its structural properties, 2-chloro-n-cyclohexyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine may be utilized in developing treatments for various cancers. Research indicates that similar compounds can effectively interact with kinases and other enzymes involved in cellular signaling pathways, potentially leading to selective cancer therapies .

Structure-Activity Relationships

The structural complexity of this compound allows for various chemical modifications that can enhance its pharmacological properties. The chlorine atom's reactivity enables nucleophilic aromatic substitution reactions, facilitating the introduction of diverse nucleophiles, which may further optimize its therapeutic efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Position 9 Modifications : The THP group in the target compound contrasts with benzyl (), methyl (), or sugar moieties (). THP is acid-labile, making it suitable for temporary protection during synthesis, whereas stable groups like pyridinylmethyl () are retained in final bioactive molecules .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Bulkier substituents (e.g., cyclohexyl) may slow CYP450-mediated metabolism, while THP’s ether linkage could reduce oxidative degradation compared to benzyl groups .

- Solubility : The THP group’s oxygen atom may enhance aqueous solubility during synthesis, as seen in analogs like 2-butoxy-8-methoxy-9-THP-purine-6-amine (), though final deprotection is often needed for activity .

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-N-cyclohexyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Protection of the purine core – The tetrahydro-2H-pyran (THP) group is introduced at the 9-position of purine via nucleophilic substitution under acidic conditions (e.g., using HCl in THF) to stabilize the intermediate .

- Step 2: Chlorination at the 2-position – A chlorinating agent (e.g., POCl₃ or NCS) is employed under reflux conditions, often catalyzed by Lewis acids like AlCl₃ .

- Step 3: N-Cyclohexyl substitution – The 6-amino group undergoes alkylation with cyclohexylamine via Buchwald-Hartwig coupling or microwave-assisted amination (110–140°C, using Hunig’s base as a catalyst) .

Key purification steps include column chromatography (EtOAc/hexane gradients) and recrystallization. Yield optimization requires careful control of reaction time and stoichiometry .

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:

- 1H/13C NMR : Solvents like CDCl₃ or DMSO-d₆ are used. For example, the cyclohexyl group shows characteristic multiplets at δ 1.15–1.91 ppm, while the THP ring protons resonate at δ 3.85–4.03 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 363.2) .

- HPLC Purity : Reverse-phase C18 columns with acetonitrile/water gradients (≥98% purity threshold) .

Crystallographic validation (e.g., via SHELXL refinement) may be used for absolute configuration confirmation .

Advanced: How can structural modifications at the purine 2-position influence acetylcholinesterase (AChE) inhibitory activity?

Methodological Answer:

- SAR Studies : Replace the 2-chloro group with electron-withdrawing (e.g., CN) or donating (e.g., OCH₃) substituents. For example, 2-cyano analogs show enhanced AChE inhibition (IC₅₀ < 10 µM) due to improved binding to the catalytic triad .

- Experimental Design :

- In vitro Assays : Use Ellman’s method with human recombinant AChE, measuring absorbance at 412 nm.

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies key interactions with Tyr337 and Trp286 residues .

Contradictions in activity data (e.g., moderate inhibition in one study vs. inactivity in another) may arise from differences in assay conditions (e.g., enzyme source, substrate concentration) .

Advanced: What strategies resolve low yields in N-cyclohexyl amination reactions?

Methodological Answer:

- Catalyst Optimization : Transition from Pd(PPh₃)₄ to Xantphos-Pd-G3 systems improves coupling efficiency (yield increases from 60% to >85%) .

- Microwave Assistance : Shortening reaction time (30 min at 110°C vs. 12 h reflux) reduces side-product formation .

- Solvent Screening : Replacing DMF with toluene minimizes decomposition pathways .

- Lithium Chloride Wash : Post-reaction LiCl washes remove unreacted amines, simplifying purification .

Advanced: How can crystallographic data address discrepancies in proposed molecular conformations?

Methodological Answer:

- ORTEP-3 Refinement : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves ambiguities in THP ring puckering or cyclohexyl chair conformations. For example, torsion angles >30° indicate steric strain .

- Twinned Data Handling : SHELXD/SHELXE pipelines are used for high-throughput phasing of challenging crystals .

- Hydrogen Bonding Analysis : Intermolecular interactions (e.g., N–H⋯O between purine and THP groups) stabilize specific conformers .

Advanced: What methodologies assess cytotoxicity in chronic myeloid leukemia (CML) cell lines?

Methodological Answer:

- Cell Viability Assays : MTT or resazurin-based protocols (24–72 h exposure) quantify IC₅₀ values. For example, compound 12b (structural analog) shows IC₅₀ = 8.2 µM in K562 cells .

- Mechanistic Studies :

- Resistance Profiling : Compare activity in TKI-resistant lines (e.g., K562-R) via dose-response curves to identify collateral sensitivity .

Advanced: How are experimental data reconciled when biological activity contradicts computational predictions?

Methodological Answer:

- Re-evaluate Force Fields : Adjust AMBER/CHARMM parameters for purine torsional angles to better match NMR-derived conformers .

- Solvent Accessibility Modeling : MD simulations (e.g., GROMACS) assess whether hydrophobic pockets in AChE are adequately solvated in vitro .

- Meta-Analysis : Cross-reference inhibition data across multiple assays (e.g., enzymatic vs. cellular) to identify assay-specific artifacts .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .

- Waste Disposal : Quench reaction residues with 10% NaHCO₃ before aqueous disposal .

Advanced: How is regioselectivity achieved during THP protection of the purine core?

Methodological Answer:

- Acid Catalysis : HCl in THF protonates the N9 position, directing THP addition exclusively to the 9-site .

- Steric Control : Bulky substituents at the 6-position (e.g., Cl) hinder alternative reaction pathways .

- Kinetic Monitoring : In situ FT-IR tracks THP ring-opening/closing equilibria to optimize reaction time .

Advanced: What analytical techniques differentiate between polymorphic forms of the compound?

Methodological Answer:

- PXRD : Distinct diffraction peaks (e.g., 2θ = 12.5° and 18.7°) identify crystalline vs. amorphous phases .

- DSC : Melting endotherms (e.g., 110–114°C for Form I vs. 105–108°C for Form II) characterize thermal stability .

- Raman Spectroscopy : THP ring vibrations (600–800 cm⁻¹) vary with lattice packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.